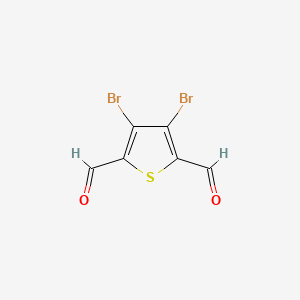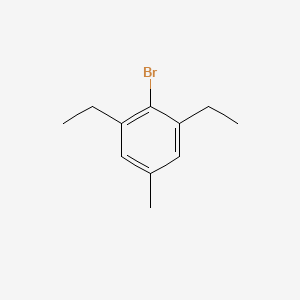
1-(5-Bromopyridin-3-yl)-N,N-Dimethylmethanamin
Übersicht
Beschreibung
1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine is an organic compound that belongs to the class of substituted pyridines. This compound is characterized by the presence of a bromine atom at the 5-position of the pyridine ring and a dimethylmethanamine group attached to the nitrogen atom. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Wissenschaftliche Forschungsanwendungen
1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine typically involves the bromination of pyridine derivatives followed by the introduction of the dimethylmethanamine group. One common method involves the bromination of 3-aminopyridine using bromine in the presence of a suitable solvent such as acetic acid. The resulting 5-bromo-3-aminopyridine is then reacted with formaldehyde and dimethylamine to yield the desired compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The bromination step is carefully monitored to avoid over-bromination, and the subsequent amination step is optimized for maximum efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Major Products:
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Wirkmechanismus
The mechanism of action of 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine involves its interaction with specific molecular targets. The bromine atom and the dimethylmethanamine group contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
- 1-(5-Bromopyridin-3-yl)methanamine
- 1-(5-Bromopyridin-3-yl)-4-methylpiperazine
- 1-(5-Bromopyridin-3-yl)-6-phenylpyrimidin-2-yl-thiourea
Uniqueness: 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine is unique due to its specific substitution pattern and the presence of the dimethylmethanamine group. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Eigenschaften
IUPAC Name |
1-(5-bromopyridin-3-yl)-N,N-dimethylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2/c1-11(2)6-7-3-8(9)5-10-4-7/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYVVKZWZFMYZEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC(=CN=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60470260 | |
| Record name | 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60470260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
908864-98-2 | |
| Record name | 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60470260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3-Acetylbenzo[b]furan](/img/structure/B1279542.png)

![Ethyl 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate](/img/structure/B1279545.png)


